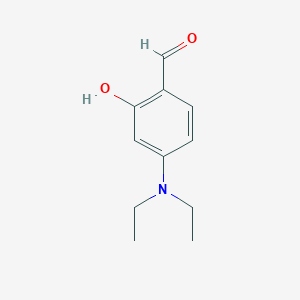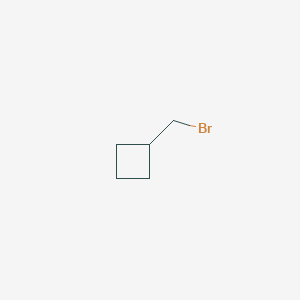
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is a chemical compound with the molecular formula C16H19NO5 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a cinnamoyl group substituted with hydroxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin typically involves the reaction of morpholine with 4-hydroxy-3-methoxycinnamic acid (ferulic acid) in the presence of acetic anhydride. The reaction conditions often include the use of a catalyst, such as pyridine, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cinnamoyl double bond can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-3-methoxycinnamoyl)-morpholine acetate.
Reduction: Formation of 4-(4-hydroxy-3-methoxyphenylpropionyl)-morpholine acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antioxidant due to the presence of the hydroxy and methoxy groups. These groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. The cinnamoyl group is known to interact with various biological targets, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile starting material.
作用機序
The mechanism of action of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the cinnamoyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid (Ferulic acid): A precursor in the synthesis of 4-(3-Methoxy-4-acetoxy-cinnamoyl)-morpholin.
4-Hydroxycinnamic acid (p-Coumaric acid): Similar structure but lacks the methoxy group.
3,4-Dimethoxycinnamic acid: Contains two methoxy groups but lacks the hydroxy group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the cinnamoyl moiety, which enhances its reactivity and potential biological activity. The morpholine ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
特性
CAS番号 |
16562-72-4 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChIキー |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















